Pyriproxyfen-d6 chemical properties and physical state.
Pyriproxyfen-d6 chemical properties and physical state.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and physical state of Pyriproxyfen-d6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This guide includes detailed data presented in structured tables, experimental protocols for its use as an internal standard, and visualizations of its mode of action and analytical workflows.
Core Chemical and Physical Properties
Pyriproxyfen-d6 is the deuterated analog of Pyriproxyfen, a pyridine-based insecticide that acts as an insect growth regulator by mimicking the juvenile hormone. The incorporation of six deuterium atoms into the molecule makes it an ideal internal standard for quantitative analysis of Pyriproxyfen in various matrices using mass spectrometry-based methods.
Below is a summary of the key chemical and physical properties of Pyriproxyfen-d6 and its non-deuterated counterpart, Pyriproxyfen.
| Property | Pyriproxyfen-d6 | Pyriproxyfen |
| Molecular Formula | C₂₀H₁₃D₆NO₃[1] | C₂₀H₁₉NO₃[2][3][4][5][6] |
| Molar Mass | 327.41 g/mol [1][7][8] | 321.37 g/mol [2][3][4][5] |
| CAS Number | 2673269-99-1[1][7] | 95737-68-1[2][3][4][5] |
| Physical State | Assumed to be a crystalline solid, similar to Pyriproxyfen | White odorless solid, crystalline solid, or pale yellow waxy solid[4][9] |
| Melting Point | Not explicitly available | 48.0-50.0 °C[4][9] |
| Vapor Pressure | Not explicitly available | <1.0 × 10⁻⁷ mm Hg at 22.8°C[9] |
| Solubility | Not explicitly available, but expected to be similar to Pyriproxyfen | Water: 0.367 ± 0.004 mg/L at 25°C[9]. Organic Solvents: Soluble in ethanol, DMSO, and dimethylformamide (DMF)[1]. |
| Octanol/Water Partition Coefficient (log P) | Not explicitly available | 5.37 at 25°C[9] |
Experimental Protocols
Pyriproxyfen-d6 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Pyriproxyfen. The following is a generalized experimental protocol for the analysis of Pyriproxyfen in an environmental sample, such as water or soil, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample extraction.
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Extraction: A known volume or weight of the sample is homogenized and extracted with an organic solvent, typically acetonitrile.
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Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation and drive the analytes into the organic layer.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.
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Internal Standard Spiking: A known amount of Pyriproxyfen-d6 solution is added to the cleaned extract before analysis.
LC-MS/MS Analysis
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Chromatographic Separation: The extract is injected into a liquid chromatograph, where Pyriproxyfen and Pyriproxyfen-d6 are separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
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Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Pyriproxyfen and Pyriproxyfen-d6.
Quantification
The concentration of Pyriproxyfen in the original sample is calculated by comparing the peak area ratio of the analyte (Pyriproxyfen) to the internal standard (Pyriproxyfen-d6) with a calibration curve prepared with known concentrations of Pyriproxyfen and a constant concentration of Pyriproxyfen-d6.
Visualizations
Signaling Pathway of Pyriproxyfen as a Juvenile Hormone Mimic
Pyriproxyfen exerts its insecticidal effect by mimicking the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis. The following diagram illustrates the simplified signaling pathway.
References
- 1. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of pyriproxyfen residue in vegetables and fruits by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
